molecular formula C21H24N6O B2395604 4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide CAS No. 1226443-21-5

4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide

Cat. No. B2395604
CAS RN: 1226443-21-5
M. Wt: 376.464
InChI Key: RNVGCIHRCHFOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as dipeptides . Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .


Synthesis Analysis

The synthesis of similar compounds involves the use of bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated . Light Brown Crystal New N- [2 (3,4)-aminophenyl]benzamides containing a pharmacophoric 2- (arylamino)pyrimidine fragment have been synthesized from the corresponding substituted .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved by experimental and calculation methods . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds involve their molecular weights being <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and were found to be in the acceptable range for evaluation of the drug-like molecules .

Mechanism of Action

The mechanism of action of similar compounds involves blocking the activity of an enzyme, called histone deacetylase . Inhibition of the histone deacetylases has been linked to a decrease in multiplication of tumor cells and suppression of some tumors .

Safety and Hazards

The safety and hazards of similar compounds involve their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are nontoxic to human cells .

Future Directions

The future directions of similar compounds involve their suitability for further development . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

4-phenyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-21(8-4-7-17-5-2-1-3-6-17)24-16-15-23-19-9-10-20(27-26-19)25-18-11-13-22-14-12-18/h1-3,5-6,9-14H,4,7-8,15-16H2,(H,23,26)(H,24,28)(H,22,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVGCIHRCHFOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.